3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt

Quantitative NMR Metabolomics Isotopic Purity

DSS-d6 is the only NMR reference that eliminates both the interfering aliphatic background signals of non-deuterated DSS (2.91, 1.75, 0.63 ppm) and the pH-dependent chemical shift drift of TSP-d4. As a perdeuterated sulfonate, it provides a sharp, pH-invariant singlet at 0.0 ppm, validated in SI-traceable calibrator suites with uncertainties approaching ~1 mg/g. Essential for pharmaceutical purity assays, absolute metabolite quantification in metabolomics, natural product analysis, and protein NMR—where the biomolecular NMR community recommends DSS-d6 for cross-laboratory data reproducibility.

Molecular Formula C6H15NaO3SSi
Molecular Weight 224.36 g/mol
CAS No. 284664-85-3
Cat. No. B042364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt
CAS284664-85-3
Molecular FormulaC6H15NaO3SSi
Molecular Weight224.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9);/q;+1/p-1/i4D2,5D2,6D2;
InChIKeyHWEXKRHYVOGVDA-CHBZFOKHSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (DSS-d6) as an SI-Traceable qNMR Standard: Technical Specifications and Purity Grades


3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (CAS 284664-85-3), commonly referred to as DSS-d6, is a deuterated organosilicon compound widely employed as an internal chemical shift reference and quantitation standard in nuclear magnetic resonance (NMR) spectroscopy, particularly for aqueous and biological samples . It is the perdeuterated analog of sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS), with the six hydrogens on the propyl chain replaced by deuterium. This compound is characterized by a molecular formula of C6H9D6NaO3SSi, a molecular weight of 224.36 g/mol, and an isotopic purity of ≥98 atom % D . Its primary utility stems from a sharp, single trimethylsilyl proton resonance at 0.0 ppm, high water solubility, and exceptional insensitivity to pH and temperature variations [1].

Why Non-Deuterated DSS or Alternative Standards Like TSP-d4 Cannot Substitute for DSS-d6 in Quantitative Aqueous NMR


Direct substitution of 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt with its non-deuterated analog (DSS) or structurally similar alternatives such as sodium trimethylsilyl propionate-d4 (TSP-d4) introduces significant analytical errors that compromise data integrity and SI-traceability in quantitative NMR (qNMR) and metabolomics workflows [1]. Non-deuterated DSS contributes interfering background proton signals in the aliphatic region (2.91, 1.75, 0.63 ppm), which can obscure or convolute analyte peaks of interest, particularly in complex biological matrices [2]. Conversely, while TSP-d4 eliminates these background signals, its chemical shift is highly sensitive to pH fluctuations due to its carboxylic acid moiety, unlike the sulfonate group in DSS-d6, leading to irreproducible referencing in samples with variable or uncontrolled pH, such as biofluids or cellular extracts [3]. Only the perdeuterated sulfonate, DSS-d6, provides the requisite combination of a clean baseline and pH-invariant referencing essential for accurate, cross-laboratory comparable quantification.

Quantitative Differentiation of DSS-d6 from In-Class NMR Standards: A Comparative Data Guide


Isotopic Purity and Baseline Interference: DSS-d6 vs. Non-Deuterated DSS

The perdeuterated 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (DSS-d6) achieves an isotopic purity of ≥98 atom % D, as verified by multiple vendor specifications . In contrast, the non-deuterated analog (DSS) exhibits proton resonances at 2.91 ppm (m), 1.75 ppm (m), and 0.63 ppm (m) with an intensity of 22% relative to the 0 ppm reference peak [1]. This residual proton signal directly interferes with the quantification of aliphatic metabolites in the 0.5–3.0 ppm region. The use of DSS-d6 eliminates these background signals, enabling unambiguous integration of analyte peaks.

Quantitative NMR Metabolomics Isotopic Purity

Chemical Shift Stability Across pH: DSS-d6 vs. TSP-d4

For protein NMR spectroscopy, DSS (and by extension DSS-d6) is the recommended standard due to its insensitivity to pH variations, a property not shared by TSP [1]. TSP's chemical shift is documented to change with pH due to the protonation state of its carboxylic acid group, while DSS's sulfonate group remains fully ionized across a broad pH range [2]. Although direct numerical shift changes in Hz or ppm across a defined pH range were not located for TSP-d4 in this search, authoritative sources consistently describe TSP's pH-dependent referencing error as a significant limitation in biomolecular applications [3].

Biomolecular NMR pH Stability Chemical Shift Referencing

Certified SI-Traceable Purity Assignment for qNMR: DSS-d6 as a Validated Internal Standard

In a multi-laboratory validation study published in Metrologia, perdeuterated sodium 3-trimethylsilyl-1-propanesulfonate (DSS-d6) was included as one of seven internal standard reference materials (ISRMs) constituting a 'universal' SI-traceable calibrator suite for organic compound purity determination by qNMR [1]. The study demonstrated that proper use of these ISRMs, including DSS-d6, yields standard uncertainties in assigned mass fraction values of an analyte of interest on the order of 1 mg g⁻¹ in optimal cases [1]. Furthermore, DSS-d6 is available as a Certified Reference Material (CRM) from commercial suppliers, with purity values and associated uncertainties documented on a certificate of analysis that is traceable through APLAC MRA to the SI .

Quantitative NMR SI-Traceability Certified Reference Material

Application in Absolute Quantification of Natural Products: Carminic Acid Purity Determination

A qNMR method utilizing DSS-d6 as the internal standard was developed and applied for the absolute quantification of carminic acid in cochineal extract, a widely used natural food colorant [1]. The purity of carminic acid reagents and its content in commercial dye products were determined with SI-traceability, yielding values of 25.3–92.9% and 4.6–30.5%, respectively, based on the crystalline formula [1]. The concentration of the DSS-d6 internal standard itself was corrected against potassium hydrogen phthalate, a certified reference material (CRM), establishing a robust traceability chain [1].

Natural Product Analysis Food Chemistry Absolute Quantitation

Optimal Procurement Scenarios for 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt Based on Validated Analytical Performance


Absolute Purity Assignment of Organic Compounds for Pharmaceutical Reference Standards

Procure DSS-d6 as the internal standard for qNMR-based purity determination of pharmaceutical reference materials. The compound's inclusion in a validated, SI-traceable calibrator suite [1] and its demonstrated ability to achieve uncertainties of ~1 mg g⁻¹ in optimal cases [1] make it essential for generating data that meets regulatory requirements for mass balance and potency assays.

Quantitative Metabolomics in Complex Biofluids (Urine, Plasma, Cell Culture Media)

Utilize DSS-d6 for absolute metabolite quantification in ¹H-NMR metabolomics studies. Its pH-insensitive chemical shift [2] and the absence of interfering background proton signals from the perdeuterated propyl chain [3] ensure reproducible peak alignment and accurate integration across large sample cohorts with variable pH and composition, a common challenge in clinical and biological research.

Certification and Quality Control of Natural Product Extracts and Food Additives

Employ DSS-d6 as the internal quantitation standard in qNMR workflows for the analysis of natural products, as exemplified by the SI-traceable determination of carminic acid in cochineal dye [4]. This application is critical for manufacturers and regulatory bodies requiring accurate, compound-independent purity assessment of botanicals, colorants, and nutraceuticals.

Biomolecular NMR Spectroscopy for Protein Structure and Dynamics

Adopt DSS-d6 as the primary chemical shift reference for protein NMR studies in aqueous buffers. Its recommendation over TSP-based standards by the biomolecular NMR community [2] stems from its insensitivity to pH and temperature variations, which is crucial for accurate chemical shift perturbation mapping and structure refinement, especially when comparing datasets across different laboratories or experimental conditions.

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